

Comparative NMR Analysis of 5-Bromobenzo[b]thiophene-3-carbaldehyde and Related Compounds

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Compound of Interest

Compound Name: 5-Bromobenzo[b]thiophene-3-carbaldehyde

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A detailed guide to the ^1H and ^{13}C NMR spectral properties of **5-Bromobenzo[b]thiophene-3-carbaldehyde**, with a comparison to Benzo[b]thiophene-3-carbaldehyde. This guide provides researchers, scientists, and drug development professionals with key spectral data and experimental protocols for the characterization of this important heterocyclic aldehyde.

Herein, we present a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **5-Bromobenzo[b]thiophene-3-carbaldehyde**. For comparative purposes, the NMR data for the parent compound, Benzo[b]thiophene-3-carbaldehyde, is also provided. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of these and similar compounds, which are of significant interest in medicinal chemistry and materials science.

^1H and ^{13}C NMR Spectral Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz). The data was acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Data Comparison

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
5-Bromobenzo[b]thiophene-3-carbaldehyde	-CHO	10.12	s	-
H-2	8.43	s	-	
H-4	8.28	d	1.9	
H-7	7.79	d	8.6	
H-6	7.55	dd	8.6, 1.9	
Benzo[b]thiophene-3-carbaldehyde	-CHO	10.13	s	-
H-2	8.31	s	-	
H-4	8.68	d	7.7	
H-7	7.88	d	7.9	
H-5, H-6	7.48	dt	22.8, 7.3	

Table 2: ^{13}C NMR Data Comparison

Compound	Carbon	Chemical Shift (δ , ppm)
5-Bromobenzo[b]thiophene-3-carbaldehyde	C=O	185.3
C-7a	144.9	
C-3a	140.0	
C-3	137.9	
C-2	135.0	
C-6	129.2	
C-4	125.7	
C-7	124.2	
C-5	118.8	
Benzo[b]thiophene-3-carbaldehyde ^[1]	C=O	185.5
C-7a	143.4	
C-3a	140.5	
C-3	136.5	
C-2	135.2	
C-6	126.2	
C-5	124.9	
C-4	124.9	
C-7	122.5	

Experimental Protocols

General Procedure for NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) as an internal standard.[1]

¹H NMR Spectroscopy:

- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16 to 64, depending on the sample concentration.

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: 2-10 seconds, adjusted based on the expected relaxation times of quaternary carbons.
- Number of Scans: 1024 to 4096, depending on the sample concentration.

Structure and NMR Assignment Workflow

The following diagram illustrates the molecular structure of **5-Bromobenzo[b]thiophene-3-carbaldehyde** and the general workflow for its NMR analysis.

Caption: Structure of **5-Bromobenzo[b]thiophene-3-carbaldehyde** and NMR workflow.

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References

- 1. rsc.org [rsc.org]
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